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Compound of Interest

Compound Name: 2-Bromo-5-iodopyrimidine

Cat. No.: B3038811 Get Quote

Introduction: The Strategic Advantage of
Orthogonal Halogenation
In the landscape of heterocyclic chemistry, pyrimidines are a cornerstone, forming the structural

basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the

myriad of substituted pyrimidines, 2-Bromo-5-iodopyrimidine (CAS No. 905856-70-4)

emerges as a particularly powerful and versatile building block for the discerning synthetic

chemist.[1] Its utility does not simply lie in the pyrimidine core, but in the strategic placement of

two different halogen atoms—bromine and iodine—at the 2- and 5-positions, respectively.

This dihalogenation pattern provides a platform for programmed, regioselective synthesis. The

significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br)

bonds in palladium-catalyzed cross-coupling reactions allows for the sequential introduction of

distinct molecular fragments. This "orthogonal reactivity" is the key to constructing complex,

highly functionalized pyrimidine derivatives in a controlled and efficient manner, minimizing the

need for cumbersome protection-deprotection strategies. This guide will explore the

mechanistic underpinnings of this selectivity and demonstrate its application in the synthesis of

high-value compounds, particularly in the realms of medicinal chemistry and materials science.
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Property Value Reference

CAS Number 905856-70-4 [1]

Molecular Formula C₄H₂BrIN₂ [1]

Molecular Weight 284.88 g/mol [1]

IUPAC Name 2-bromo-5-iodopyrimidine [1]

Physical Appearance
White to light yellow powder

(typical)
[2]

General Hazard Profile

Harmful if swallowed, in

contact with skin, or inhaled.

Causes skin and serious eye

irritation.

[1][3]

Table 1: Physicochemical Properties of 2-Bromo-5-iodopyrimidine. Data for the related

isomer 5-Bromo-2-iodopyrimidine is also referenced for physical appearance.

Part 1: The Principle of Sequential Cross-Coupling
The foundational principle governing the use of 2-Bromo-5-iodopyrimidine is the differential

reactivity of its halogen substituents in the key step of palladium-catalyzed cross-coupling

reactions: oxidative addition. The general order of reactivity for halogens is I > Br > Cl.[4] This

is because the C-I bond is weaker and more polarizable than the C-Br bond, making it

significantly more susceptible to oxidative addition to a Pd(0) catalyst.

This reactivity gap allows a chemist to selectively functionalize the 5-position (iodo) under

milder conditions, leaving the 2-position (bromo) untouched for a subsequent, more forcing

reaction. This two-step, one-pot or sequential approach is a powerful tool for convergent

synthesis.[5][6][7]
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2-Bromo-5-iodopyrimidine

Step 1: Milder Conditions
(e.g., Sonogashira, Suzuki)

Partner 1
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Step 2: Harsher Conditions
(e.g., Buchwald-Hartwig, Stille)

Partner 2
[Pd(0), Ligand, Strong Base]

2,5-Disubstituted Pyrimidine
(Final Product)
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Caption: Sequential functionalization workflow for 2-Bromo-5-iodopyrimidine.

This strategic approach is applicable to a wide range of palladium-catalyzed reactions,

including:

Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) bonds with aryl, heteroaryl, or vinyl

boronic acids.[4]

Sonogashira Coupling: For forming C(sp²)-C(sp) bonds with terminal alkynes.[3][8][9]

Buchwald-Hartwig Amination: For forming C(sp²)-N bonds with primary or secondary amines.

[10][11][12]

Stille Coupling: For forming C-C bonds with organostannane reagents.[13][14][15]
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Part 2: Applications in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing

in drugs targeting a wide range of diseases. 2-Bromo-5-iodopyrimidine serves as an ideal

starting point for building libraries of novel, drug-like molecules.

Crafting Kinase Inhibitors
Protein kinases are critical targets in oncology, and many approved kinase inhibitors feature a

substituted pyrimidine core that interacts with the hinge region of the kinase active site.[16] The

ability to install different substituents at the C2 and C5 positions of the pyrimidine ring is crucial

for tuning potency, selectivity, and pharmacokinetic properties. Bromo-pyrimidine analogs have

been successfully designed as potent Bcr/Abl and other tyrosine kinase inhibitors.[17][18]

A common synthetic strategy involves introducing a key pharmacophore at the more reactive

C5 position, followed by the installation of a solubilizing or secondary binding group at the C2

position.

Synthetic Pathway to a Pyrimidine-Based Kinase Inhibitor

2-Bromo-5-iodopyrimidine
Suzuki Coupling

(Aryl Boronic Acid)
Pd(PPh₃)₄, Na₂CO₃

2-Bromo-5-arylpyrimidine
Buchwald-Hartwig

Amination (Amine-R₂)
Pd₂(dba)₃, XPhos, NaOtBu

Final Inhibitor Scaffold

Click to download full resolution via product page

Caption: A representative two-step synthesis of a kinase inhibitor scaffold.

Protocol 1: Exemplary Synthesis of a 2-Amino-5-Aryl-
Pyrimidine Scaffold
This protocol describes a two-step sequence: a selective Suzuki-Miyaura coupling at the C5-

iodo position, followed by a Buchwald-Hartwig amination at the C2-bromo position.

Principle: The C-I bond's higher reactivity allows for a Suzuki coupling under standard

conditions that do not activate the C-Br bond. The subsequent C-N bond formation requires a
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more robust catalyst system and stronger base, typical for Buchwald-Hartwig amination of less

reactive aryl bromides.[4][11]

Step A: Selective Suzuki-Miyaura Coupling

Reagents & Equipment: 2-Bromo-5-iodopyrimidine, arylboronic acid (1.1 eq.), Pd(PPh₃)₄

(3 mol%), 2M aqueous Na₂CO₃ (3 eq.), 1,4-dioxane, round-bottom flask, condenser,

magnetic stirrer, nitrogen/argon line.

Procedure:

To a round-bottom flask, add 2-Bromo-5-iodopyrimidine (1.0 eq.), the arylboronic acid,

and Pd(PPh₃)₄.

Evacuate and backfill the flask with inert gas (e.g., argon) three times.

Add degassed 1,4-dioxane and the degassed Na₂CO₃ solution.

Heat the mixture to 85 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water

and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product (2-bromo-5-arylpyrimidine) by column chromatography.

Step B: Buchwald-Hartwig Amination

Reagents & Equipment: 2-bromo-5-arylpyrimidine (from Step A), desired amine (1.2 eq.),

Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (NaOtBu, 1.4 eq.), toluene,

sealed tube or reflux setup.

Procedure:

To a dry sealed tube, add the 2-bromo-5-arylpyrimidine, NaOtBu, Pd₂(dba)₃, and XPhos.

Evacuate and backfill the tube with inert gas.
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Add anhydrous, degassed toluene followed by the amine.

Seal the tube and heat to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

Extract with ethyl acetate, and wash the combined organic layers with brine.

Dry over Na₂SO₄, filter, and concentrate.

Purify the final product by column chromatography.

Precursors for Antiviral Agents
Halogenated pyrimidines are foundational to many antiviral drugs, including the potent anti-

herpes agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[19][20] The development of novel

antiviral agents often relies on the synthesis of new pyrimidine derivatives.[21] 2-Bromo-5-
iodopyrimidine offers a platform to create C5-alkenylated or C5-alkynylated pyrimidines,

which can then be further elaborated or coupled to sugar moieties to form nucleoside

analogues. A Sonogashira coupling, for example, could install an alkyne at the C5 position, a

common precursor for further functionalization.[22]

Part 3: Applications in Materials Science
The synthesis of advanced organic materials for electronics, such as organic light-emitting

diodes (OLEDs), often requires the construction of extended, well-defined π-conjugated

systems.[23] The rigid pyrimidine core can act as an electron-deficient building block in such

materials. Sequential cross-coupling reactions on 2-Bromo-5-iodopyrimidine provide a

precise method to construct these conjugated molecules. For instance, two different aromatic

or heteroaromatic groups can be sequentially coupled via Suzuki reactions to build a defined

donor-acceptor structure.

Protocol 2: Regioselective Sonogashira Coupling at the
C5-Position
Principle: This reaction exploits the high reactivity of the C-I bond for a Sonogashira coupling

under conditions mild enough to preserve the C-Br bond. The use of a copper(I) co-catalyst is
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typical.[9][24]

Reagents & Equipment: 2-Bromo-5-iodopyrimidine (1.0 eq.), terminal alkyne (1.1 eq.),

Pd(PPh₃)₄ (2 mol%), Copper(I) iodide (CuI, 4 mol%), triethylamine (TEA) or diisopropylamine

(DIPA), THF or DMF, inert atmosphere setup.

Procedure:

To a dry flask, add 2-Bromo-5-iodopyrimidine, Pd(PPh₃)₄, and CuI.

Evacuate and backfill with inert gas.

Add anhydrous solvent (THF or DMF) and the amine base (TEA or DIPA). The solution

should be degassed.

Add the terminal alkyne dropwise at room temperature.

Stir the reaction at room temperature (or warm gently to 40-50 °C if needed) for 2-8 hours,

monitoring by TLC.

Once the starting material is consumed, filter the reaction mixture through a pad of celite

to remove catalyst residues, washing with ethyl acetate.

Concentrate the filtrate and purify the resulting 2-bromo-5-alkynylpyrimidine by column

chromatography.
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Reaction Type Position Targeted Typical Conditions
Functionality
Introduced

Sonogashira Coupling C5 (Iodo)
Pd(PPh₃)₄, CuI,

Amine base, RT-50°C
Alkyne (C≡C-R)

Suzuki Coupling C5 (Iodo)
Pd(PPh₃)₄, aq. Base

(Na₂CO₃), 80-90°C
Aryl/Vinyl (Ar)

Stille Coupling C5 (Iodo)
Pd(PPh₃)₄, LiCl, THF,

60°C
Aryl/Vinyl/Alkyl

Buchwald-Hartwig

Amination
C2 (Bromo)

Pd₂(dba)₃,

Biarylphosphine

ligand, NaOtBu, 100-

110°C

Amine (-NR₁R₂)

Suzuki Coupling C2 (Bromo)
Pd(dppf)Cl₂, K₃PO₄,

100°C
Aryl/Vinyl (Ar)

Table 2: Summary of Selective Cross-Coupling Strategies.

Conclusion
2-Bromo-5-iodopyrimidine is a pre-activated and orthogonally functionalized building block

that offers a significant strategic advantage in organic synthesis. Its predictable, stepwise

reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled

assembly of complex 2,5-disubstituted pyrimidines. This capability is of paramount importance

in the discovery and development of new kinase inhibitors, antiviral agents, and other bioactive

molecules, as well as in the rational design of novel organic materials. By mastering the

selective chemistry of this reagent, researchers can accelerate their synthetic campaigns and

more rapidly access novel chemical matter with high potential for impact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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